molecular formula C9H12N4O3 B11884901 2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid

2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid

Cat. No.: B11884901
M. Wt: 224.22 g/mol
InChI Key: CYWDPOSXSGHHBW-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C9H12N4O3 and a molecular weight of 224.22 g/mol . This compound is notable for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methyl, and hydrazinyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with isopropylidene hydrazine under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

6-methyl-2-oxo-4-(2-propan-2-ylidenehydrazinyl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N4O3/c1-4(2)12-13-7-6(8(14)15)5(3)10-9(16)11-7/h1-3H3,(H,14,15)(H2,10,11,13,16)

InChI Key

CYWDPOSXSGHHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)NN=C(C)C)C(=O)O

Origin of Product

United States

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